1,2,3,6-Tetrachlorodibenzo-P-dioxin
Overview
Description
1,2,3,6-Tetrachlorodibenzo-P-dioxin is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, which are a group of chemically-related compounds known for their environmental persistence and toxicity. These compounds are primarily anthropogenic and are often produced as by-products in various industrial processes, such as the manufacture of herbicides and the incineration of chlorine-containing substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,6-Tetrachlorodibenzo-P-dioxin can be synthesized through the chlorination of dibenzo-p-dioxin. This process typically involves the use of chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound is not typically intentional but occurs as an unwanted by-product during the synthesis of other chemicals, such as herbicides and pesticides. The control of reaction conditions and the use of purification techniques are crucial to minimize the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,6-Tetrachlorodibenzo-P-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more chlorinated dioxins or other oxidation products.
Reduction: Reduction reactions can break down the compound into less chlorinated or dechlorinated products.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher chlorinated dioxins, while reduction can produce less chlorinated derivatives .
Scientific Research Applications
1,2,3,6-Tetrachlorodibenzo-P-dioxin has been extensively studied for its environmental and biological effects. Its applications in scientific research include:
Environmental Chemistry: Used as a model compound to study the behavior and fate of dioxins in the environment.
Toxicology: Investigated for its toxic effects on various organisms, including its role in causing cancer and disrupting endocrine functions.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying dioxins in environmental samples.
Mechanism of Action
The primary mechanism by which 1,2,3,6-Tetrachlorodibenzo-P-dioxin exerts its effects is through binding to the aryl hydrocarbon receptor (AhR). This receptor is a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism, cell growth, and differentiation. Upon binding to AhR, the compound can alter gene expression, leading to toxic effects such as immunosuppression, carcinogenesis, and endocrine disruption .
Comparison with Similar Compounds
2,3,7,8-Tetrachlorodibenzo-P-dioxin: Known for its high toxicity and environmental persistence.
Polychlorinated Dibenzofurans (PCDFs): Structurally similar to PCDDs and share similar toxicological properties.
Polychlorinated Biphenyls (PCBs): Another class of persistent organic pollutants with dioxin-like toxicity
Uniqueness: 1,2,3,6-Tetrachlorodibenzo-P-dioxin is unique in its specific pattern of chlorination, which influences its chemical reactivity and biological effects. Its toxicity and environmental behavior are comparable to other dioxins, but the specific positions of chlorine atoms can affect its interaction with biological receptors and its persistence in the environment .
Properties
IUPAC Name |
1,2,3,6-tetrachlorodibenzo-p-dioxin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-2-1-3-7-11(5)18-8-4-6(14)9(15)10(16)12(8)17-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZBZSVTUSXISZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073622 | |
Record name | 1,2,3,6-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71669-25-5 | |
Record name | 1,2,3,6-Tetrachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,6-Tetrachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9073622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6-TETRACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36HOW91CZV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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